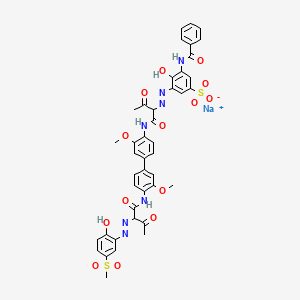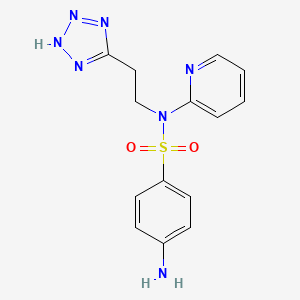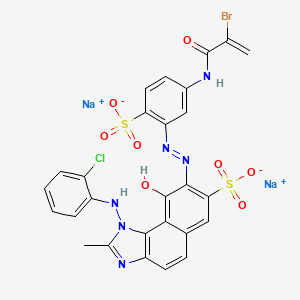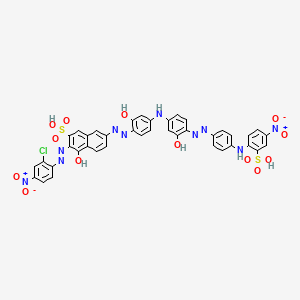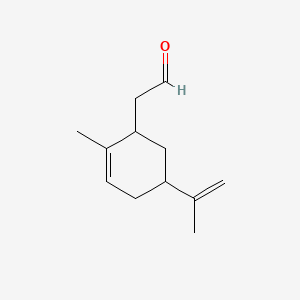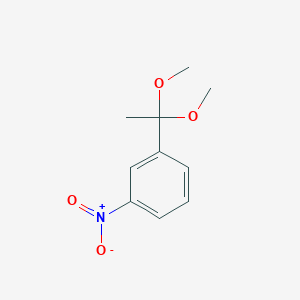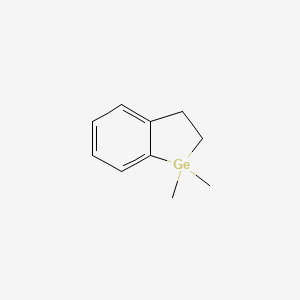
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole is a unique organogermanium compound characterized by its distinct structural framework. This compound features a benzene ring fused with a germole ring, where the germanium atom is bonded to two methyl groups. The presence of germanium in the structure imparts unique chemical and physical properties, making it a subject of interest in various fields of research and industrial applications.
准备方法
The synthesis of 1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the reaction of germanium tetrachloride with an appropriate organolithium reagent, followed by cyclization. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: Industrial-scale production may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
化学反应分析
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can undergo substitution reactions where the methyl groups or hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
科学研究应用
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole has several scientific research applications:
Chemistry: In organic synthesis, it serves as a precursor for the preparation of other organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to understand its interactions with biological molecules and its effects on cellular processes.
Medicine: Preliminary studies suggest that organogermanium compounds, including this compound, may have therapeutic potential. Their ability to modulate immune responses and exhibit antioxidant properties is of particular interest.
Industry: In the electronics industry, the compound is explored for its potential use in semiconductor materials and as a dopant in organic thin-film transistors (OTFTs) and solar cells.
作用机制
The mechanism by which 1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes.
Pathways Involved: The exact pathways affected by the compound are still under investigation. studies suggest that it may influence oxidative stress pathways, immune response modulation, and apoptosis (programmed cell death).
相似化合物的比较
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole and 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine share structural similarities but differ in their chemical properties and applications.
Uniqueness: The presence of germanium in this compound sets it apart from other similar compounds. Germanium imparts unique electronic properties, making the compound valuable in electronic and semiconductor applications.
属性
CAS 编号 |
65868-35-1 |
|---|---|
分子式 |
C10H14Ge |
分子量 |
206.85 g/mol |
IUPAC 名称 |
1,1-dimethyl-2,3-dihydro-1-benzogermole |
InChI |
InChI=1S/C10H14Ge/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 |
InChI 键 |
GHRHQJUJYBGQLL-UHFFFAOYSA-N |
规范 SMILES |
C[Ge]1(CCC2=CC=CC=C21)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


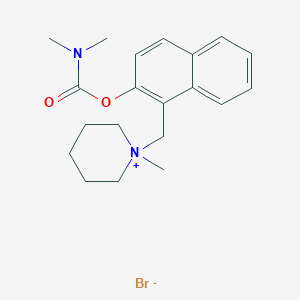

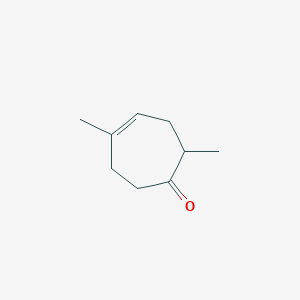
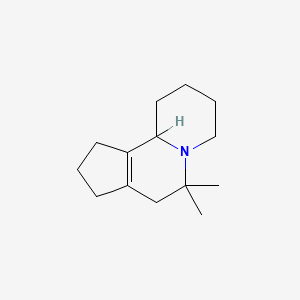
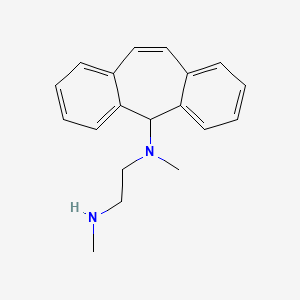
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)
